Benzenepropanoic acid, 3-methyl-, methyl ester
Overview
Description
Benzenepropanoic acid, 3-methyl-, methyl ester, also known as methyl 3-methylbenzenepropanoate, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzenepropanoic acid, where the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepropanoic acid, 3-methyl-, methyl ester can be synthesized through the esterification of 3-methylbenzenepropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenepropanoic acid, 3-methyl-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 3-methylbenzenepropanoic acid or 3-methylbenzophenone.
Reduction: 3-methylbenzenepropanol or 3-methylbenzaldehyde.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Benzenepropanoic acid, 3-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 3-methyl-, methyl ester involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further reactions.
Comparison with Similar Compounds
Benzenepropanoic acid, 3-methyl-, methyl ester can be compared with other similar compounds, such as:
Methyl benzenepropanoate: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
Methyl 3-phenylpropanoate: Similar structure but without the methyl group on the propanoic acid chain, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 3-(3-methylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-5,8H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMGUUKWXMQXOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439194 | |
Record name | Benzenepropanoic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29417-96-7 | |
Record name | Benzenepropanoic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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